4-(4-Methoxyphenyl)azepane
Overview
Description
4-(4-Methoxyphenyl)azepane is a chemical compound characterized by the presence of an azepane ring substituted with a 4-methoxyphenyl group. Azepane, a seven-membered heterocyclic ring containing one nitrogen atom, is known for its versatility in organic synthesis and pharmaceutical applications. The methoxyphenyl group adds further functional diversity, making this compound valuable in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)azepane can be achieved through several methods. One practical approach involves the Pd/LA-catalyzed decarboxylation enabled exclusive [5 + 2] annulation. This method proceeds smoothly under mild conditions with a broad reaction scope and CO2 as the byproduct .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)azepane undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The azepane ring can be reduced to form saturated amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include phenolic derivatives, saturated amines, and various substituted aromatic compounds.
Scientific Research Applications
4-(4-Methoxyphenyl)azepane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including as an analgesic and anticancer agent.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)azepane involves its interaction with specific molecular targets and pathways. The azepane ring can interact with biological receptors, while the methoxyphenyl group can modulate the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as analgesia, sedation, and anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Azepane: A seven-membered ring with one nitrogen atom, similar in structure but without the methoxyphenyl group.
Oxepane: A seven-membered ring with one oxygen atom, differing in the heteroatom.
Silepane: A seven-membered ring with one silicon atom, offering different chemical properties.
Phosphepane: A seven-membered ring with one phosphorus atom, used in different chemical contexts.
Uniqueness
4-(4-Methoxyphenyl)azepane is unique due to the presence of both the azepane ring and the methoxyphenyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
4-(4-methoxyphenyl)azepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-13-6-4-12(5-7-13)11-3-2-9-14-10-8-11/h4-7,11,14H,2-3,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMVYQYUDRXISZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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